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Compound of Interest

Compound Name: Bis-Mal-Lysine-PEG4-acid

Cat. No.: B606162 Get Quote

In-Depth Technical Guide: Bis-Mal-Lysine-PEG4-
acid
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, Bis-Mal-Lysine-
PEG4-acid, a valuable tool in bioconjugation, drug delivery, and the development of antibody-

drug conjugates (ADCs).

Core Properties of Bis-Mal-Lysine-PEG4-acid
Bis-Mal-Lysine-PEG4-acid is a heterobifunctional crosslinker featuring two maleimide groups

and a terminal carboxylic acid. The maleimide moieties are highly reactive towards sulfhydryl

(thiol) groups, forming stable thioether bonds. The carboxylic acid can be activated to react with

primary amines, resulting in the formation of a stable amide bond. A hydrophilic polyethylene

glycol (PEG4) spacer enhances the solubility of this linker in aqueous environments.[1][2]
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Property Value Reference

Molecular Formula C₃₁H₄₅N₅O₁₃ [3]

Molecular Weight 695.71 g/mol [3]

CAS Number 1426164-52-4 [3]

Experimental Protocols
The utility of Bis-Mal-Lysine-PEG4-acid lies in its ability to sequentially or simultaneously

couple with different molecules. Below are generalized protocols for the two primary

conjugation reactions.

Thiol-Maleimide Conjugation Protocol
This protocol outlines the steps for conjugating the maleimide groups of Bis-Mal-Lysine-
PEG4-acid with a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

Thiol-containing protein or molecule

Bis-Mal-Lysine-PEG4-acid

Degassed reaction buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)[3][4]

Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)

Anhydrous DMSO or DMF

Quenching reagent (e.g., free cysteine)

Purification system (e.g., gel filtration, HPLC, FPLC)

Methodology:

Preparation of the Thiol-Containing Molecule:
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Dissolve the protein or other thiol-containing molecule in the degassed reaction buffer to a

concentration of 1-10 mg/mL.[3][4]

If the sulfhydryl groups are in a disulfide bond, reduction is necessary. Add a 10-100 fold

molar excess of TCEP to the solution.

Incubate the mixture for 20-30 minutes at room temperature to reduce the disulfide bonds.

Preparation of the Linker:

Prepare a stock solution of Bis-Mal-Lysine-PEG4-acid in anhydrous DMSO or DMF.[4]

Conjugation Reaction:

Add the Bis-Mal-Lysine-PEG4-acid stock solution to the solution of the thiol-containing

molecule. A 10-20 fold molar excess of the linker is often used as a starting point, but this

should be optimized for the specific application.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,

protected from light.

Quenching and Purification:

(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like

cysteine.

Purify the resulting conjugate using an appropriate method such as gel filtration, HPLC, or

FPLC to remove excess linker and other reagents.[4]

Carboxylic Acid to Amine Conjugation (EDC/NHS
Chemistry)
This protocol describes the activation of the carboxylic acid group on Bis-Mal-Lysine-PEG4-
acid and its subsequent reaction with an amine-containing molecule.

Materials:
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Molecule conjugated with Bis-Mal-Lysine-PEG4-acid (from the previous protocol) or the

linker itself

Amine-containing molecule

Activation Buffer (e.g., 50 mM MES, pH 6.0)

Coupling Buffer (e.g., PBS, pH 7.2-8.5)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

(Sulfo-)NHS (N-hydroxysuccinimide or its water-soluble analog)

Quenching Solution (e.g., Tris or glycine)

Purification system

Methodology:

Activation of the Carboxylic Acid:

Dissolve the Bis-Mal-Lysine-PEG4-acid-conjugated molecule in the Activation Buffer.

Prepare fresh solutions of EDC and (Sulfo-)NHS in the Activation Buffer.

Add EDC and (Sulfo-)NHS to the solution containing the carboxylic acid. The NHS ester

formed is more stable than the O-acylisourea intermediate created by EDC alone.[5]

Incubate for 15-30 minutes at room temperature to activate the carboxyl group.[6]

Conjugation to the Amine-Containing Molecule:

Dissolve the amine-containing molecule in the Coupling Buffer.

Add the activated carboxylic acid solution to the amine-containing molecule solution.

Incubate for 2-4 hours at room temperature or overnight at 4°C.[6]

Quenching and Purification:
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Quench the reaction by adding a quenching solution (e.g., Tris or glycine) to react with any

remaining activated carboxyl groups.

Purify the final conjugate to remove byproducts and unreacted molecules.

Visualized Experimental Workflow
The following diagram illustrates a typical two-step bioconjugation workflow using Bis-Mal-
Lysine-PEG4-acid.

Step 1: Thiol-Maleimide Conjugation
Step 2: Amide Bond Formation

Thiol-containing
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Amine-containing
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Activation
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Click to download full resolution via product page

Caption: A two-step bioconjugation workflow using Bis-Mal-Lysine-PEG4-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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